molecular formula C21H14N2O5S B2669541 N-(benzo[d][1,3]dioxol-5-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide CAS No. 872613-09-7

N-(benzo[d][1,3]dioxol-5-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide

Cat. No. B2669541
CAS RN: 872613-09-7
M. Wt: 406.41
InChI Key: DJVVZULTQNWRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves modifications at both the quinoline and amide domains of the scaffold . The electron-donating groups like chloro, cyano, and nitro, and electron-releasing groups like hydroxyl, methoxy, methyl, etc., were tried on the benzylidene ring .


Molecular Structure Analysis

The molecular structure of similar compounds consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied, and these compounds have been found to display inhibition of VEGFR1 with IC 50 values of 2.5 and 1.9 μM, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. All the derivatives obey Lipinski’s rule of five and have good bioactive scores .

Scientific Research Applications

Synthesis and Characterization

N-(benzo[d][1,3]dioxol-5-yl)-3-(thiophene-2-carboxamido)benzofuran-2-carboxamide has been involved in various synthetic and characterization studies. For instance, Talupur et al. (2021) synthesized related compounds by condensing thiophene-2-carboxamide with other substances, providing insight into the chemical properties and potential applications of similar compounds in the field of chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation

A significant application of these compounds is in antimicrobial evaluation. Idrees et al. (2019) synthesized benzofuran-2-yl derivatives and screened them for in-vitro antibacterial activity, suggesting potential for antimicrobial applications (Idrees, Kola, & Siddiqui, 2019).

Molecular Docking Studies

Molecular docking studies, as conducted by Talupur et al. (2021), reveal the potential interactions of these compounds with biological molecules, providing a framework for understanding their biological activities and therapeutic potentials (Talupur, Satheesh, & Chandrasekhar, 2021).

Inhibition of Cell Adhesion

Compounds structurally similar to this compound have been studied for their role in inhibiting cell adhesion. Boschelli et al. (1995) researched compounds that inhibited the expression of adhesion molecules, suggesting potential applications in anti-inflammatory treatments (Boschelli et al., 1995).

Mechanism of Action

The mechanism of action for similar compounds involves the inhibition of angiogenesis and P-glycoprotein efflux pump activity .

Future Directions

The future directions in the study of similar compounds involve designing more potent drugs using QSAR studies. This plan uses Structural activity relationship, motif study of QSAR novel drugs to design selective inhibitor molecules using different software . The new motifs were predicted for their drug likeness and ADME studies .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O5S/c24-20(17-6-3-9-29-17)23-18-13-4-1-2-5-14(13)28-19(18)21(25)22-12-7-8-15-16(10-12)27-11-26-15/h1-10H,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVZULTQNWRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.